

An In-Depth Technical Guide to Cyclopropyl Trifluoromethanesulfonate: Properties, Reactivity, and Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Cyclopropyl trifluoromethanesulfonate
Cat. No.:	B1367486

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Cyclopropyl Trifluoromethanesulfonate

Cyclopropyl trifluoromethanesulfonate, often abbreviated as CpOTf, is a versatile and highly reactive reagent in modern organic synthesis. Its unique molecular architecture, combining a strained three-membered cyclopropyl ring with a trifluoromethanesulfonyl (triflate) group—one of the best-known leaving groups—renders it a potent electrophile and a valuable precursor for a variety of chemical transformations. This guide provides a comprehensive overview of the physical and chemical properties of **Cyclopropyl trifluoromethanesulfonate**, delves into its reactivity with mechanistic insights, and highlights its applications, particularly in the realm of drug discovery and development where the cyclopropyl moiety is a privileged structural motif.^[1]

The incorporation of a cyclopropyl ring into a molecule can significantly impact its conformational rigidity and metabolic stability, properties that are highly desirable in medicinal chemistry.^[1] Consequently, reagents that facilitate the introduction of this small carbocycle are of paramount importance to drug development professionals. **Cyclopropyl**

trifluoromethanesulfonate serves as a key building block in this context, enabling the synthesis of complex molecules with potential therapeutic applications.

Physical Properties of Cyclopropyl Trifluoromethanesulfonate

Cyclopropyl trifluoromethanesulfonate is a colorless liquid at room temperature.^[2] Due to its reactive nature, it is typically stored at low temperatures (around 4°C) under an inert atmosphere to prevent decomposition.^[3] While experimentally determined physical constants from peer-reviewed literature are scarce, data from commercial suppliers and chemical databases provide valuable information.

Property	Value	Source
CAS Number	25354-42-1	[2][3][4]
Molecular Formula	C ₄ H ₅ F ₃ O ₃ S	[3][4]
Molecular Weight	190.14 g/mol	[3][4]
Physical Form	Liquid	[2]
Purity	≥98% (typical)	[3]
Storage	4°C, under inert atmosphere	[3]

Note: Some physical properties like boiling point and density are often computationally predicted and should be used with caution. Experimental verification is recommended for precise applications.

Chemical Properties and Reactivity

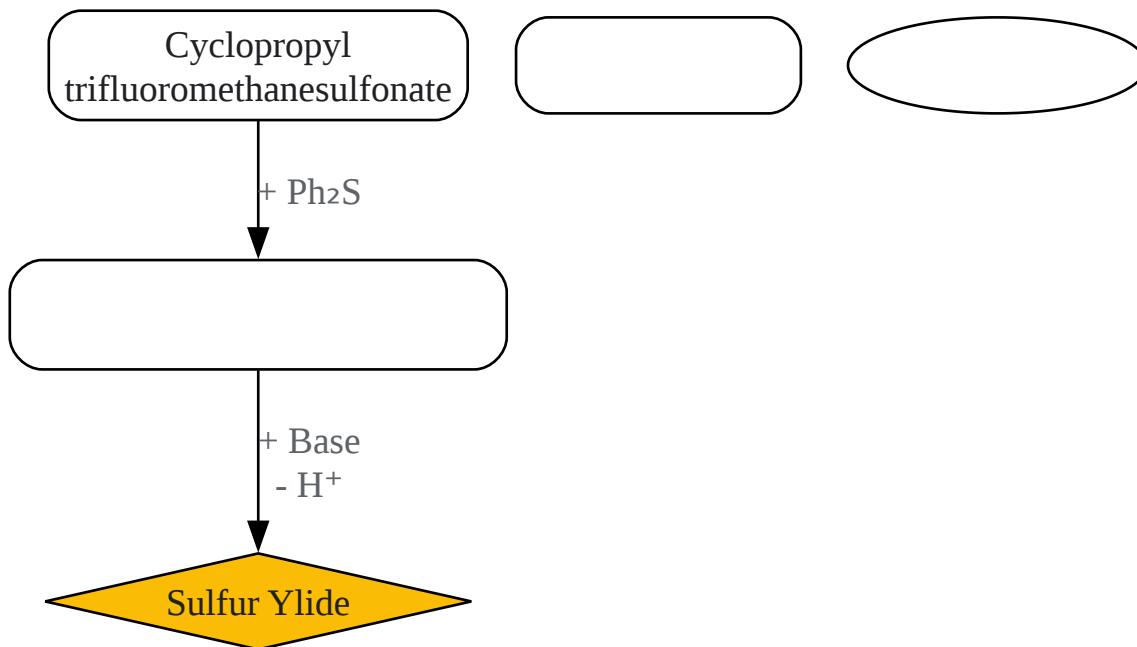
The chemical behavior of **Cyclopropyl trifluoromethanesulfonate** is dictated by the interplay of two key structural features: the highly strained cyclopropyl ring and the exceptional leaving group ability of the triflate anion.

Electrophilicity and Reactivity as a Cyclopropylating Agent

The triflate group is an outstanding leaving group due to the strong electron-withdrawing effect of the three fluorine atoms, which stabilizes the resulting triflate anion. This makes the cyclopropyl carbon atom attached to the oxygen highly electrophilic and susceptible to nucleophilic attack. This reactivity allows **Cyclopropyl trifluoromethanesulfonate** to act as a cyclopropylating agent in various substitution reactions.

Diagram: Electrophilic nature of **Cyclopropyl Trifluoromethanesulfonate**

Caption: Nucleophilic substitution on **Cyclopropyl trifluoromethanesulfonate**.


Ring Strain and Ring-Opening Reactions

The cyclopropane ring possesses significant ring strain (approximately 27.5 kcal/mol), which makes it susceptible to ring-opening reactions under certain conditions.^[1] While **Cyclopropyl trifluoromethanesulfonate** itself is relatively stable, the cyclopropyl cation that could potentially form upon departure of the triflate group is highly unstable and prone to rearrangement. This inherent strain can be exploited in synthetic strategies where subsequent reactions lead to ring-opened products.

Precursor to Sulfur Ylides for Cyclopropanation

A significant application of **Cyclopropyl trifluoromethanesulfonate** is in the synthesis of cyclopropyldiphenylsulfonium trifluoromethanesulfonate. This is achieved by reacting it with diphenyl sulfide. The resulting sulfonium salt is a key precursor to a sulfur ylide, which is a valuable reagent for the cyclopropanation of aldehydes and ketones, leading to the formation of oxaspiropentanes that can then rearrange to cyclobutanones. This methodology provides an efficient route to four-membered ring systems.

Diagram: Synthesis of a Sulfur Ylide Precursor

[Click to download full resolution via product page](#)

Caption: Formation of a sulfur ylide from **Cyclopropyl trifluoromethanesulfonate**.

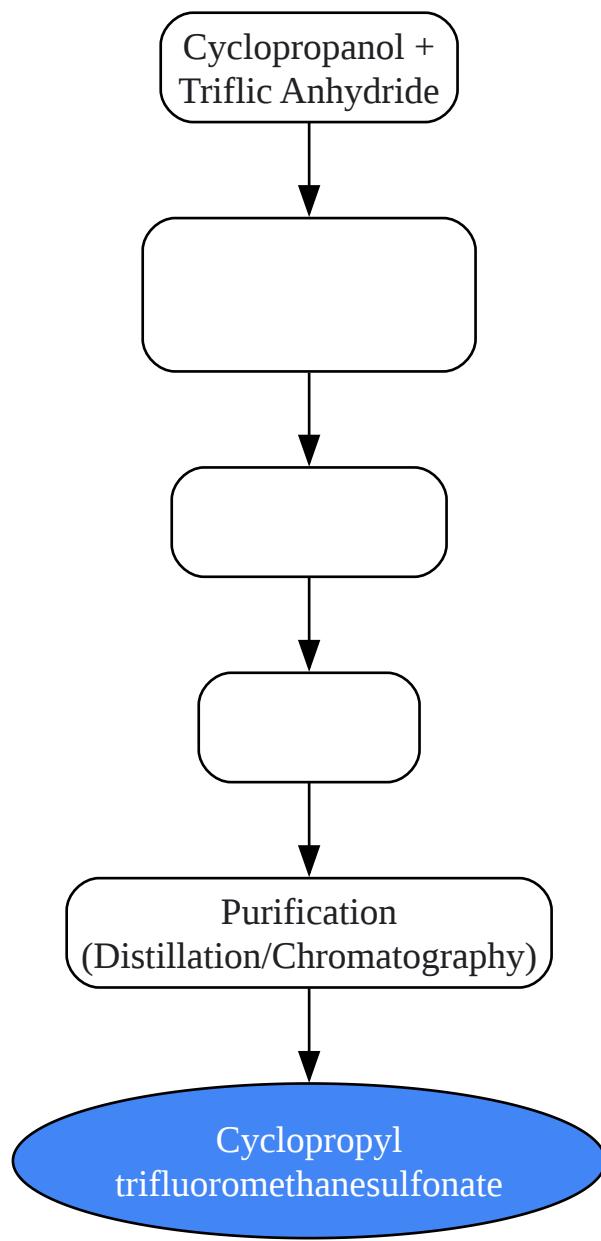
Spectroscopic Characterization

While a comprehensive, publicly available dataset of the NMR spectra for **Cyclopropyl trifluoromethanesulfonate** is not readily found in peer-reviewed literature, typical chemical shifts can be predicted based on the structure and data from similar compounds.

- **¹H NMR:** The proton spectrum would be expected to show complex multiplets for the cyclopropyl protons. The methine proton attached to the triflate group would likely be the most downfield-shifted proton of the cyclopropyl ring system due to the deshielding effect of the electronegative oxygen atom. The methylene protons would appear further upfield.
- **¹³C NMR:** The carbon spectrum would show three distinct signals for the cyclopropyl carbons. The carbon atom bonded to the oxygen of the triflate group would be significantly downfield-shifted.
- **¹⁹F NMR:** The fluorine spectrum would exhibit a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift would be in the typical region for triflate groups.

For definitive structural confirmation and purity assessment, it is crucial to acquire and interpret the actual NMR spectra of the compound. Many chemical suppliers offer analytical data, including NMR spectra, upon request.[\[3\]](#)[\[5\]](#)

Experimental Protocols


Synthesis of Cyclopropyl Trifluoromethanesulfonate

A common method for the synthesis of triflates is the reaction of an alcohol with trifluoromethanesulfonic anhydride (Tf_2O) in the presence of a non-nucleophilic base, such as pyridine or 2,6-lutidine.

Step-by-Step Methodology:

- **Reaction Setup:** A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with cyclopropanol and a suitable anhydrous solvent (e.g., dichloromethane).
- **Cooling:** The flask is cooled to a low temperature (typically -78°C) using a dry ice/acetone bath.
- **Base Addition:** A non-nucleophilic base (e.g., pyridine) is added dropwise to the stirred solution.
- **Triflic Anhydride Addition:** A solution of trifluoromethanesulfonic anhydride in the same anhydrous solvent is added slowly via the dropping funnel, maintaining the low temperature.
- **Reaction Monitoring:** The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- **Workup:** Upon completion, the reaction is quenched with a cold, saturated aqueous solution of a mild acid (e.g., ammonium chloride). The organic layer is separated, and the aqueous layer is extracted with the solvent.
- **Purification:** The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by distillation or column chromatography.

Diagram: Synthetic Workflow for **Cyclopropyl Trifluoromethanesulfonate**

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **Cyclopropyl trifluoromethanesulfonate**.

Safety and Handling

Cyclopropyl trifluoromethanesulfonate is a reactive and potentially hazardous chemical that should be handled with appropriate safety precautions in a well-ventilated fume hood.

- Hazards: It is flammable and can cause skin and eye irritation.[\[4\]](#) Ingestion and inhalation may be harmful.
- Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat.
- Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[\[3\]](#) It is recommended to store it under an inert atmosphere.[\[3\]](#)
- Disposal: Dispose of in accordance with local, state, and federal regulations.

Applications in Drug Discovery and Development

The cyclopropyl group is a highly sought-after motif in medicinal chemistry. Its incorporation into drug candidates can lead to improvements in several key properties:

- Metabolic Stability: The C-H bonds of a cyclopropyl ring are generally more resistant to metabolic oxidation compared to those in aliphatic chains.
- Potency: The rigid nature of the cyclopropyl ring can lock a molecule into a bioactive conformation, leading to enhanced binding affinity with its target.
- Solubility and Lipophilicity: The introduction of a cyclopropyl group can modulate a molecule's lipophilicity, which is a critical parameter for its pharmacokinetic profile.

Cyclopropyl trifluoromethanesulfonate, as a reactive precursor for the introduction of the cyclopropyl group, is therefore a valuable tool for medicinal chemists in the synthesis of novel therapeutic agents.

Conclusion

Cyclopropyl trifluoromethanesulfonate is a reagent of significant utility in organic synthesis, characterized by its high reactivity stemming from the combination of a strained cyclopropyl ring and an excellent triflate leaving group. While detailed experimental data on its physical properties require further consolidation from primary literature, its chemical reactivity is well-established, particularly as a precursor for cyclopropanation reactions. Its importance is further

underscored by the frequent appearance of the cyclopropyl moiety in modern pharmaceuticals. For researchers and drug development professionals, a thorough understanding of the properties and reactivity of **Cyclopropyl trifluoromethanesulfonate** is essential for its effective and safe utilization in the synthesis of novel and complex molecular architectures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cyclopropyl trifluoromethanesulfonate | 25354-42-1 | Benchchem [benchchem.com]
- 2. CAS 25354-42-1: Methanesulfonic acid, trifluoro-, cyclopro... [cymitquimica.com]
- 3. chemscene.com [chemscene.com]
- 4. Cyclopropyl trifluoromethanesulfonate | C4H5F3O3S | CID 13410806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 25354-42-1|Cyclopropyl trifluoromethanesulfonate| Ambeed [ambeed.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to Cyclopropyl Trifluoromethanesulfonate: Properties, Reactivity, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1367486#what-are-the-physical-and-chemical-properties-of-cyclopropyl-trifluoromethanesulfonate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com